molecular formula C28H28O2P2 B1311950 (R,R)-Dipamp CAS No. 55739-58-7

(R,R)-Dipamp

Cat. No. B1311950
CAS RN: 55739-58-7
M. Wt: 458.5 g/mol
InChI Key: QKZWXPLBVCKXNQ-ROJLCIKYSA-N
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Description

“(R,R)-Dipamp” is an organophosphorus compound that is used as a ligand in homogeneous catalysis . It is a white solid that dissolves in organic solvents . The compound was recognized with the Nobel Prize in Chemistry for its unique properties and potential applications .


Synthesis Analysis

“(R,R)-Dipamp” was originally prepared by an oxidative coupling, starting from anisyl (phenyl) (methyl)phosphine . The performance of “(R,R)-Dipamp” in the cycloaddition of γ-alkyl substituted allenoates was not as good as that in the cases of γ-aryl substituted allenoates .


Molecular Structure Analysis

The molecular formula of “(R,R)-Dipamp” is C28H28O2P2 . The molecular weight is 458.47 . The linear formula is [CH3OC6H4P(C6H5)CH2-]2 .


Chemical Reactions Analysis

“(R,R)-Dipamp” can be used as a catalyst in the enantioselective [3+2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones . It can also be used in 3-butynoates with electron-deficient olefins to yield substituted cyclopentenes .


Physical And Chemical Properties Analysis

“(R,R)-Dipamp” is a white crystalline powder . It has a melting point of 102-104 °C . The compound has a specific rotation of -85 ° (C=1, CHCl3) .

Scientific Research Applications

Asymmetric Catalytic Hydrogenation

(R,R)-Dipamp, known as 1,2-bis(phenyl-o-anisoylphosphino)ethane, is primarily utilized in the field of asymmetric catalytic hydrogenation. Research by McCulloch et al. (1990) and Preetz et al. (2009) highlights its application in this area, particularly in the formation of catalyst-substrate adducts and solvate complexes. These studies demonstrate how (R,R)-Dipamp, when combined with rhodium, forms effective catalysts for the hydrogenation of enamides and prochiral olefins (McCulloch et al., 1990), (Preetz et al., 2009).

Advancements in Ligand Design

Stephan et al. (2011) and Genêt et al. (1992) have contributed to the development of new ligands based on (R,R)-Dipamp. Their research explores the synthesis and application of these ligands in rhodium-catalyzed hydrogenations, revealing enhanced enantioselectivity and catalyst activity compared to traditional designs (Stephan et al., 2011), (Genêt et al., 1992).

Structural Analysis and Complex Formation

Studies by Schmidt et al. (2005) and King et al. (2007) focus on the structural aspects of (R,R)-Dipamp and its complexes. These research works provide insights into the crystal structures of these complexes and their role in asymmetric hydrogenation, contributing significantly to our understanding of catalyst-substrate interactions (Schmidt et al., 2005), (King et al., 2007).

Application in Selective Tritiation

Pinto-Alphandary et al. (1988) explored the use of a Rhodium-DiPAMP complex in the stereoselective tritiation of N-acetyl α-β dehydrotryptophanamide. This study showcases the potential of (R,R)-Dipamp in radiochemistry, specifically in the field of tritiation, which is a process of introducing tritium atoms into other molecules (Pinto-Alphandary et al., 1988).

Enhancing Rhodium-Catalyzed Hydrogenation

Research by Zupančič et al. (2008) and Fiske et al. (2011) delves into the optimization of Rhodium-catalyzed hydrogenation processes using (R,R)-Dipamp. These studies reveal that modifying the ligand structure can lead to significant improvements in activity and enantioselectivity, highlighting the versatility of (R,R)-Dipamp in fine-tuning catalytic reactions (Zupančič et al., 2008), (Fiske et al., 2011).

Molecular Mechanics and Solution Structures

The works of Giovannetti et al. (1993) and Hansen et al. (2007) provide insights into the molecular mechanics and solution structures of intermediates in the Rhodium-catalyzed asymmetric hydrogenation involving (R,R)-Dipamp. These studies utilize NMR spectroscopy and molecular mechanics to understand the structural dynamics at play in these complex reactions (Giovannetti et al., 1993), (Hansen et al., 2007).

Safety And Hazards

“(R,R)-Dipamp” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound .

Future Directions

There is ongoing research on the use of “(R,R)-Dipamp” and similar compounds in the synthesis of functionalized five-membered rings, which are featured widely in many natural products and synthetic building blocks . The doping-induced enhancement of chiroptical activity of Au superatoms via the doping-mediated manipulation of the geometric and electronic structures is also being explored .

properties

IUPAC Name

(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZWXPLBVCKXNQ-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027540
Record name (R,R)-Dipamp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Dipamp

CAS RN

55739-58-7
Record name Dipamp, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055739587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Dipamp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
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Record name DIPAMP, (R,R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
773
Citations
JP Genet, C Pinel, S Mallart, S Juge, N Cailhol… - Tetrahedron letters, 1992 - Elsevier
The synthesis of (R, R)DIPAMP ruthenium bis (2-methylallyl)2 and halogeno derivative (R, R) DIPAMPRu 2 X 2 3 complexes is presented, which uses the easily available from (COD) 2 …
Number of citations: 52 www.sciencedirect.com
Y Wada, T Imamoto, H Tsuruta… - Advanced Synthesis …, 2004 - Wiley Online Library
Optically pure (S,S)‐1,2‐bis[(o‐alkylphenyl)phenylphosphino]ethanes 1a–d were prepared in four steps from phenyldichlorophosphine via phosphine‐boranes as the intermediates. …
Number of citations: 55 onlinelibrary.wiley.com
W Zhou, H Wang, M Tao, CZ Zhu, TY Lin, J Zhang - Chemical Science, 2017 - pubs.rsc.org
The enantioselective construction of densely functionalized cyclopentene bearing contiguous three stereocenters has been a challenging task in organic synthesis. Herein, we present …
Number of citations: 58 pubs.rsc.org
H Hirai, T Nakashima, S Takano, Y Shichibu… - Journal of Materials …, 2023 - pubs.rsc.org
Gold superatoms modified by chiral ligands are a new class of chiroptical nanomaterials, but improvement of their chiroptical properties, such as circular dichroism (CD) and circularly …
Number of citations: 3 pubs.rsc.org
Z Yin, C He, Y Zhou, J Liu, J Zhang, X Ma - Applied Catalysis A: General, 2023 - Elsevier
Low-cost and convenient strategy for the direct covalent immobilizaion of chiral phosphines into structurally superior solid supports is desirable for efficient heterogeneous …
Number of citations: 0 www.sciencedirect.com
H Bircher, BR Bender… - Magnetic resonance in …, 1993 - Wiley Online Library
Rhodium(I) complexes containing chiral chelating diphosphines, eg R,R‐dipamp [(R,R)‐1,2‐bis(o‐methoxy‐phenylphenylphosphino)ethane] or S,S‐chiraphos [(2S,3S)‐bis(…
B McCulloch, J Halpern, MR Thompson… - …, 1990 - ACS Publications
[Rh (/?,/?-DIPAMP)(MeOH) 2]+(DIPAMP= l, 2-bis (phenyl-o-anisoylphosphino) ethane), which serves as an asymmetric hydrogenation catalyst for enamides, reacts with methyl (Z)-/3-…
Number of citations: 102 pubs.acs.org
WS Knowles - Angewandte Chemie International Edition, 2002 - Wiley Online Library
The start of the development of catalysts for asymmetric hydrogenation was the concept of replacing the triphenylphosphane ligand of the Wilkinson catalyst with a chiral ligand. With the …
Number of citations: 329 onlinelibrary.wiley.com
A Hammadi, A Ménez, R Genet - Tetrahedron, 1997 - Elsevier
A novel approach to the synthesis of labelled ( 2 H, 3 H) peptides through the catalytic asymmetric reduction of Δ Z Trp containing peptides, using rhodium complexes with chiral …
Number of citations: 2 www.sciencedirect.com
EJ Corey, DY Gin, RS Kania - Journal of the American Chemical …, 1996 - ACS Publications
Described herein is the first total synthesis of ecteinascidin 743 (1), 1 an exceedingly potent and rare marine-derived antitumor agent which is slated for clinical trials when adequate …
Number of citations: 526 pubs.acs.org

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